![molecular formula C12H16N4O B2953965 2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one CAS No. 132611-56-4](/img/structure/B2953965.png)
2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one is a biochemical used for proteomics research . It has a molecular formula of C12H16N4O and a molecular weight of 232.28 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one, such as its melting point, boiling point, solubility, and stability, were not found in the search results. Its molecular weight is 232.28 .Aplicaciones Científicas De Investigación
Organic Synthesis
“2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one” has been identified as a valuable compound in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions. For instance, it can participate in cycloaddition reactions to form mesoionic triazolones, which are compounds with significant potential in developing pharmaceuticals and agrochemicals .
Drug Discovery
In the field of drug discovery, this compound’s distinctive molecular framework makes it a candidate for the synthesis of novel therapeutic agents. It can serve as a scaffold for building compounds with potential biological activity, such as enzyme inhibitors or receptor modulators .
Polymer Chemistry
The applications in polymer chemistry are promising due to the compound’s ability to act as a monomer or a cross-linking agent. Its incorporation into polymers could result in materials with unique properties, such as enhanced durability or specific interaction capabilities with other biological or chemical substances .
Supramolecular Chemistry
Supramolecular chemistry explores the interactions between molecules to create larger, complex structures. “2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one” can potentially be used to design and synthesize novel supramolecular architectures due to its ability to form stable, non-covalent bonds with other molecules .
Bioconjugation
This compound may find applications in bioconjugation, where it could be used to link biomolecules to other chemical entities. This is particularly useful in the development of targeted drug delivery systems, where the compound could be used to attach therapeutic agents to antibodies or other targeting molecules .
Chemical Biology
In chemical biology, the compound’s potential lies in its ability to modulate biological processes. It could be used to study enzyme mechanisms, signal transduction pathways, or cellular transport phenomena. Its versatility in chemical reactions makes it a valuable tool for probing complex biological systems .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-phenyl-1,2,4,8-tetrazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c17-11-14-12(6-8-13-9-7-12)15-16(11)10-4-2-1-3-5-10/h1-5,13,15H,6-9H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGQABRIJWLZJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12NC(=O)N(N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

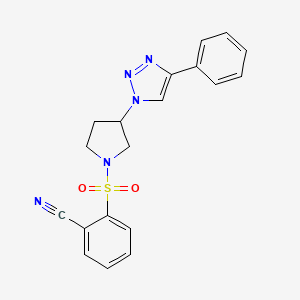
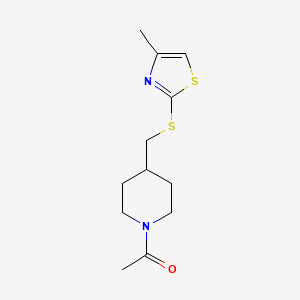


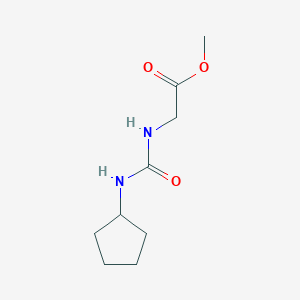

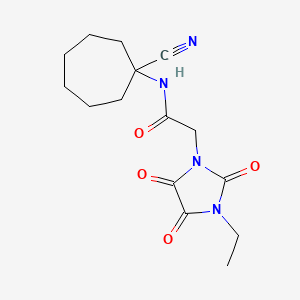

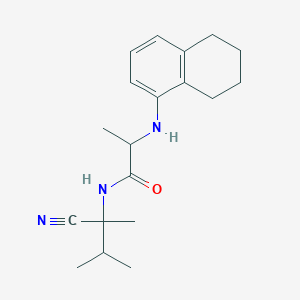
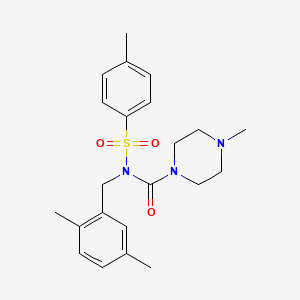

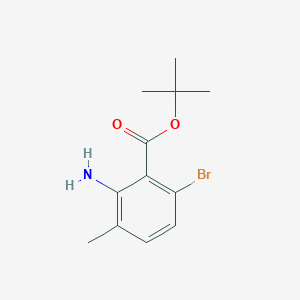
![6-[[5-[(4-bromophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2953904.png)
![4-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine dihydrochloride](/img/structure/B2953905.png)